molecular formula C17H18ClNO4S B411434 Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333453-15-9

Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B411434
CAS No.: 333453-15-9
M. Wt: 367.8g/mol
InChI Key: WLYIXQGVDYFNOU-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate is a complex organic compound with a unique molecular structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular structure includes a sulfonyl group, a chloro-substituted aromatic ring, and an ester functional group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzymatic activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways. These interactions can modulate various cellular processes, making the compound valuable in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate: Unique due to its specific substitution pattern and functional groups.

    5-Chloro-2-methoxy-N-(4-methylphenyl)sulfonylaniline: Similar structure but with a methoxy group instead of an ester.

    Methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)propanoate: Similar but with a propanoate ester group.

Uniqueness

Methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate stands out due to its combination of a chloro-substituted aromatic ring, a sulfonyl group, and an ester functional group. This unique structure allows for diverse chemical reactivity and a wide range of applications in scientific research.

Properties

IUPAC Name

methyl 2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-12-4-8-15(9-5-12)24(21,22)19(11-17(20)23-3)16-10-14(18)7-6-13(16)2/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYIXQGVDYFNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=CC(=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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